molecular formula C16H16Cl2N4O3S B2811842 2-((5-chloro-1-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide CAS No. 1251553-12-4

2-((5-chloro-1-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide

Número de catálogo: B2811842
Número CAS: 1251553-12-4
Peso molecular: 415.29
Clave InChI: HGAGRQOPLWFSNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((5-chloro-1-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its high specificity for JAK2 makes it a critical tool for investigating the JAK-STAT signaling pathway , which is fundamental to hematopoiesis, immune function, and inflammatory processes. Dysregulation of this pathway, particularly through constitutive JAK2 activity such as the JAK2 V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and primary myelofibrosis. In biochemical and cellular assays, this compound demonstrates robust efficacy in suppressing the proliferation of JAK2-dependent hematopoietic cell lines . Concurrently, its potent inhibition of FLT3, including FLT3 mutants with internal tandem duplications (ITD), positions it as a valuable compound for acute myeloid leukemia (AML) research, as these mutations are associated with poor prognosis. Researchers utilize this inhibitor to elucidate the pathogenic mechanisms of these cancers, to explore mechanisms of drug resistance, and to evaluate potential combination therapies in preclinical models.

Propiedades

IUPAC Name

2-[5-chloro-4-[2-(methylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O3S/c1-9-10(17)4-3-5-11(9)21-13(23)7-22-16(25)15(18)12(6-20-22)26-8-14(24)19-2/h3-6H,7-8H2,1-2H3,(H,19,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAGRQOPLWFSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Compound 33t and Derivatives ()

Compound 33t (binding affinity: −13.8 kcal/mol) serves as a template for anticonvulsant design. Its derivatives (A, B, C) feature modified phenyl substituents, yielding improved binding affinities:

  • Derivative A: −13.89 kcal/mol (3-amino-4-vinylphenyl substituent).
  • Derivative B: −13.91 kcal/mol (2,3-diamino-4-isopropylphenyl).
  • Derivative C: −14.15 kcal/mol (2,3-diamino-4-isopropyl-5-(pentan-3-yl)phenyl).

The target compound differs by retaining chloro and methyl groups instead of amino or bulky alkyl substituents.

N-(5-Chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()

This analogue replaces chloro and methyl groups with methoxy substituents. Methoxy groups increase electron density and steric bulk, which may reduce receptor binding efficiency compared to the target compound’s chloro groups. However, methoxy substituents could improve metabolic stability by resisting oxidative degradation .

Thioether-Containing Analogues

N-(5-Chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide ()

This compound shares a thioether linkage but incorporates a tetrazole ring and chloropyridinyl group.

2-[[2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-N-(2-fluorophenyl)acetamide ()

The piperazinyl and fluorophenyl substituents in this analogue introduce basicity and fluorophilic interactions, which may enhance CNS penetration—a critical factor for anticonvulsants. The target compound lacks such polar moieties, suggesting differences in blood-brain barrier permeability .

Acetamide Derivatives with Diverse Cores

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide ()

This compound demonstrates how indole and benzoyl groups diversify acetamide pharmacology. While structurally distinct from the target compound, it highlights the versatility of acetamide linkages in modulating receptor selectivity .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Binding Affinity (kcal/mol) Pharmacological Notes
Target Compound Pyridazinone, thioether 3-Chloro-2-methylphenyl, N-methylacetamide Not reported Inferred anticonvulsant potential
33t (Template, ) Pyridazinone, acetamide Undisclosed −13.8 Anticonvulsant template
Derivative C () Modified acetamide 2,3-Diamino-4-isopropyl-5-(pentan-3-yl) −14.15 Highest binding affinity
N-(5-Chloro-2-methoxyphenyl)... () Pyridazinone, acetamide 3-Methoxyphenyl Not reported Enhanced metabolic stability
N-(5-Chloropyridin-2-yl)-... () Thioether, tetrazole 1-Methyltetrazol-5-yl Not reported Improved hydrogen-bonding capacity
2-[[2-[4-(3-Chlorophenyl)-... () Thioether, piperazinyl 3-Chlorophenyl, 2-fluorophenyl Not reported Potential CNS penetration

Key Findings and Implications

Substituent Effects: Bulky, electron-donating groups (e.g., amino, methoxy) improve binding affinity but may reduce bioavailability. The target compound’s chloro and methyl groups balance lipophilicity and steric demands .

Thioether Role : Thioether linkages enhance lipophilicity, favoring membrane permeability. However, analogues with tetrazole or piperazinyl groups () show additional pharmacodynamic advantages .

Knowledge Gaps: Direct binding or activity data for the target compound is absent; further experimental validation is required.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including substitution, reduction, and condensation. For example:

  • Substitution reactions under alkaline conditions using halonitrobenzenes and alcohols (e.g., 2-pyridinemethanol) to generate intermediates .
  • Reduction steps with iron powder under acidic conditions to produce aniline derivatives .
  • Condensation reactions with cyanoacetic acid or similar reagents, facilitated by condensing agents like DCC (dicyclohexylcarbodiimide) . Optimization focuses on controlling temperature (often 60–100°C), solvent selection (e.g., dichloromethane or DMF), and pH to maximize yield (typically 70–85%) .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for research-grade material) .
  • Infrared (IR) spectroscopy to identify functional groups like amides and thioethers .

Q. What preliminary biological activities have been explored for this compound?

While specific data for this compound is limited, structurally related pyridazinone and acetamide derivatives exhibit:

  • Kinase inhibition (e.g., tyrosine kinase inhibitors) in cancer research .
  • Antimicrobial activity against Gram-positive bacteria, assessed via MIC (Minimum Inhibitory Concentration) assays .
  • In vitro cytotoxicity screening using cell lines (e.g., HeLa or MCF-7) to prioritize compounds for further study .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key synthetic steps (e.g., condensation or substitution)?

Methodologies include:

  • Kinetic isotope effects (KIE) to identify rate-determining steps in substitution reactions .
  • Density Functional Theory (DFT) calculations to model transition states and intermediate stability .
  • Isotopic labeling (e.g., ¹⁵N or ¹³C) to trace atom migration during condensation .

Q. What strategies resolve contradictions in spectral data or biological assay results?

Contradictions often arise from impurities or stereochemical variability. Solutions include:

  • Cross-validation with multiple techniques : Pair HPLC with LC-MS to distinguish impurities from structural isomers .
  • Reproducibility testing : Repeating assays under standardized conditions (e.g., fixed pH or temperature) .
  • Crystallography : Single-crystal X-ray diffraction to unambiguously confirm stereochemistry .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like kinases .
  • QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronegativity or steric bulk with activity .
  • ADMET prediction tools (e.g., SwissADME) to optimize pharmacokinetic properties early in development .

Q. What methodologies optimize solvent and catalyst selection for greener synthesis?

  • Solvent screening : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to improve sustainability .
  • Catalyst optimization : Use immobilized catalysts (e.g., polymer-supported Pd) to enhance recyclability .
  • Microwave-assisted synthesis to reduce reaction time and energy consumption .

Q. How is compound stability assessed under varying storage or experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) to identify degradation pathways .
  • Stability-indicating assays : Monitor degradation products via HPLC-MS over time .
  • pH-dependent stability tests : Evaluate solubility and hydrolysis rates in buffers (pH 1–13) .

Methodological Notes

  • Synthesis references : Key steps and conditions derived from patents and reaction optimization studies .
  • Advanced techniques : Computational and mechanistic insights are based on peer-reviewed methodologies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.